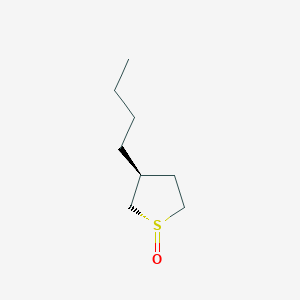

(1S,3S)-3-butylthiolane 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16OS |

|---|---|

Molecular Weight |

160.28 g/mol |

IUPAC Name |

(1S,3S)-3-butylthiolane 1-oxide |

InChI |

InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3/t8-,10-/m0/s1 |

InChI Key |

QVVQIIIFHZDBDL-WPRPVWTQSA-N |

Isomeric SMILES |

CCCC[C@H]1CC[S@](=O)C1 |

Canonical SMILES |

CCCCC1CCS(=O)C1 |

Synonyms |

3-butylthiolane 1-oxide |

Origin of Product |

United States |

Stereocontrolled Synthesis and Derivatization of 1s,3s 3 Butylthiolane 1 Oxide

Methodologies for Stereoselective Synthesis of Thiolane 1-Oxides

The synthesis of enantiomerically pure sulfoxides, such as those in the thiolane family, is a significant area of research in organic chemistry. wiley-vch.deresearchgate.net These compounds serve as valuable chiral auxiliaries and are present in some biologically active molecules. wiley-vch.denih.gov The primary approaches to obtaining these chiral molecules involve the asymmetric oxidation of a prochiral sulfide (B99878) or the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. wiley-vch.deillinois.edu

Asymmetric Oxidation Approaches to Thiolane Sulfoxides

Asymmetric oxidation of prochiral sulfides is a direct and widely employed method for the synthesis of enantiomerically enriched sulfoxides. wiley-vch.demedcraveonline.comresearchgate.net This approach involves the use of a chiral oxidizing agent or a catalyst to selectively oxidize one of the two lone pairs of electrons on the sulfur atom.

Several catalytic systems have been developed for the asymmetric oxidation of sulfides. A notable early example utilized a modified Sharpless epoxidation reagent, consisting of titanium tetraisopropoxide (Ti(OiPr)4), (+)-diethyl tartrate ((+)-DET), and a hydroperoxide. medcraveonline.com Subsequent refinements of this method, such as replacing tert-butyl hydroperoxide with cumene (B47948) hydroperoxide, led to improved optical purity of the resulting sulfoxides. medcraveonline.com The use of chiral ligands like (R)-(+)-binaphthol (BINOL) in place of DET has further enhanced enantioselectivity, in some cases achieving up to 96% enantiomeric excess (ee). medcraveonline.comscispace.com

Various transition metal complexes have been explored as catalysts for this transformation, including those based on titanium, vanadium, manganese, and iron. researchgate.netresearchgate.net For instance, a chiral titanium-binol complex immobilized on an ionic liquid-modified mesoporous silica (B1680970) (SBA-15) has been shown to be a highly effective and reusable catalyst for the asymmetric oxidation of prochiral sulfides, yielding sulfoxides with high enantioselectivity. researchgate.net This system can also facilitate a subsequent oxidative kinetic resolution of the sulfoxide (B87167), further enhancing its enantiopurity. researchgate.net

Table 1: Asymmetric Oxidation of Methyl p-Tolyl Sulfide

| Catalyst System | Oxidant | Solvent | Enantiomeric Excess (ee) | Reference |

| (R)-6,6′-Diphenyl-BINOL/Ti(O-i-Pr)4 | 70% aq. TBHP | Toluene | Up to 90% | scispace.com |

| Immobilized Ti-binol complex | aq. tert-butylhydroperoxide | Carbon Tetrachloride | High | researchgate.net |

Chiral Auxiliary-Mediated Synthesis of Thiolane Sulfoxide Precursors

The use of chiral auxiliaries is a powerful strategy for controlling the stereochemistry of a reaction. illinois.edu In the context of sulfoxide synthesis, a chiral auxiliary is temporarily incorporated into the precursor molecule to direct the stereoselective formation of the sulfoxide. The auxiliary is then removed in a subsequent step.

A classic and still widely used method, pioneered by Andersen, involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as (-)-menthol. nih.govillinois.edu The separation of the diastereomeric sulfinates by recrystallization, followed by nucleophilic substitution with an organometallic reagent, proceeds with inversion of configuration at the sulfur center to yield the desired chiral sulfoxide. illinois.eduacs.org

Other chiral alcohols, such as diacetone-d-glucose (B1670380) and amino indanols, have also been successfully employed as chiral auxiliaries. nih.govacs.org For example, a tunable amino indanol-derived oxathiazolidine has been used in an efficient, one-pot synthesis of a chiral sulfinamide, which then serves as a precursor to the target sulfoxide. illinois.edu This approach has demonstrated high diastereoselectivity (de) and enantiomeric excess (ee). wiley-vch.de

Enantioselective Catalytic Methods for Thiolane Sulfoxide Formation

Enantioselective catalysis represents an efficient and atom-economical approach to the synthesis of chiral sulfoxides. researchgate.netscispace.com These methods utilize a small amount of a chiral catalyst to generate a large quantity of the desired enantiomerically enriched product.

A prominent example is the Kagan-Modena method, which is based on the Sharpless asymmetric epoxidation protocol. scispace.com This system, typically employing a titanium catalyst and a chiral tartrate ligand, has been instrumental in the development of catalytic asymmetric sulfide oxidation. scispace.com

More recently, chiral Brønsted acids have emerged as effective catalysts for enantioselective sulfenoetherification reactions. nih.gov For instance, a dibenzoyl-D-tartaric acid-derived catalyst has been used to effect the sulfenoetherification of (Z)-alkenes, producing tetrahydrofuran (B95107) products with moderate enantioselectivity. nih.gov Additionally, chiral bifunctional selenide (B1212193) catalysts have been developed for the intermolecular oxysulfenylation of N-allylsulfonamides, affording a range of difunctionalized products in good yields and high enantioselectivities. nih.gov

Diastereoselective Transformation Strategies for Synthesis of (1S,3S)-3-butylthiolane 1-oxide

The synthesis of a specific diastereomer like this compound requires control over the relative stereochemistry of the two chiral centers: the sulfur atom of the sulfoxide and the carbon atom bearing the butyl group. This is typically achieved through diastereoselective reactions where a pre-existing chiral center in the starting material influences the creation of a new stereocenter.

One common strategy involves the nucleophilic addition of an organometallic reagent to a chiral α,β-unsaturated sulfoxide. The stereochemical outcome of this reaction is directed by the existing chiral sulfinyl group. medcraveonline.com The steric and electronic properties of the sulfoxide group effectively differentiate the two faces of the double bond, leading to a diastereoselective addition. medcraveonline.com

Another approach is the diastereoselective oxidation of a 3-butylthiolane (B8702749) precursor that already possesses the desired (S) configuration at the 3-position. The oxidation of the sulfide to the sulfoxide would then need to be controlled to favor the formation of the (1S) stereocenter. This can be influenced by the directing effect of the existing chiral center at the 3-position or by using a chiral oxidizing agent that selectively attacks one face of the sulfur atom.

Strategies for Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold provides opportunities for further chemical modification to create a library of related compounds with potentially diverse properties. Derivatization can be targeted at either the butyl substituent or other positions on the thiolane ring.

Reactions Involving the Thiolane Ring System

The five-membered saturated thiolane ring in this compound can undergo several transformations, often influenced by the stereochemistry of the sulfoxide group. Key reactions include ring-opening and rearrangements, which can lead to the formation of various acyclic sulfur-containing compounds.

One of the significant reactions applicable to the thiolane ring system, particularly after its conversion to a sulfone, is the Ramberg-Bäcklund reaction . This reaction transforms an α-halo sulfone into an alkene through treatment with a base, resulting in the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org For this compound, this would first require oxidation of the sulfoxide to a sulfone, followed by halogenation at the α-position to the sulfonyl group (C2 or C5). The subsequent base-induced rearrangement would lead to the formation of a substituted cyclopentene (B43876) derivative, effectively cleaving the carbon-sulfur bonds of the original thiolane ring. organic-chemistry.orgwikipedia.org

The mechanism proceeds via deprotonation at the α-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone intermediate. This unstable intermediate then decomposes, releasing sulfur dioxide and forming the alkene. organic-chemistry.orgwikipedia.org The stereochemistry of the resulting alkene is influenced by the reaction conditions, particularly the strength of the base used. organic-chemistry.org

Transformations of the Sulfoxide Moiety

The sulfoxide group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and rearrangement reactions. These reactions are often stereospecific, which is of particular importance for a chiral molecule like this compound.

Oxidation to Sulfone: The sulfoxide can be readily oxidized to the corresponding sulfone, (1S,3S)-3-butylthiolane 1,1-dioxide. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and peroxy acids like meta-chloroperbenzoic acid (m-CPBA) being common choices. psu.eduorganic-chemistry.orgresearchgate.net The reaction conditions can often be controlled to achieve high yields without over-oxidation or side reactions. organic-chemistry.org

Table 1: Representative Oxidizing Agents for Sulfide/Sulfoxide Oxidation

| Oxidizing Agent | Substrate | Product | Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfide/Sulfoxide | Sulfoxide/Sulfone | Often used with a catalyst. organic-chemistry.org |

| m-CPBA | Sulfide/Sulfoxide | Sulfoxide/Sulfone | A common and effective reagent. researchgate.net |

| Sodium Periodate (NaIO₄) | Sulfide | Sulfoxide | Selective for sulfide to sulfoxide oxidation. |

Reduction to Sulfide: The sulfoxide can be reduced back to the parent sulfide, (1S,3S)-3-butylthiolane. A variety of reducing agents can accomplish this, with common examples including phosphorus-based reagents and some metal hydrides. organic-chemistry.org The choice of reagent can be critical to ensure chemoselectivity, especially in the presence of other functional groups. The stereochemistry at the sulfur atom is lost upon reduction to the sulfide.

Table 2: Common Reducing Agents for Sulfoxides

| Reducing Agent | Solvent | Notes |

|---|---|---|

| Trifluoroacetic Anhydride (B1165640)/NaI | Acetonitrile | Effective for a range of sulfoxides. |

| Oxalyl Chloride/NaI | Dichloromethane | Mild and efficient reduction. |

| Triphenylphosphine (PPh₃) | - | Often used in combination with other reagents. organic-chemistry.org |

Pummerer Rearrangement: The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. wikipedia.orgorganicreactions.orgchem-station.com When this compound is treated with an activating agent, such as acetic anhydride, it can undergo rearrangement to form an α-acyloxy thioether. wikipedia.org The reaction proceeds through the formation of a sulfonium (B1226848) ion intermediate, which then undergoes elimination to form a thionium (B1214772) ion. Subsequent attack by a nucleophile (in this case, acetate) at the α-carbon leads to the final product. wikipedia.org

This rearrangement allows for the functionalization of the carbon atom adjacent to the sulfur. The resulting α-acyloxy thioether can be a valuable synthetic intermediate, for instance, it can be hydrolyzed to an aldehyde or a ketone. wikipedia.org While the Pummerer rearrangement is a general reaction for cyclic sulfoxides, specific data for this compound is not widely reported.

Chemical Reactivity and Mechanistic Studies of 1s,3s 3 Butylthiolane 1 Oxide

Stereoselective Reactions Promoted by or Involving (1S,3S)-3-butylthiolane 1-oxide

The inherent chirality of the sulfoxide (B87167) group in this compound makes it a valuable entity in asymmetric synthesis. Chiral sulfoxides are well-established as effective chiral auxiliaries, capable of inducing diastereoselectivity in a range of chemical reactions. The lone pair of electrons on the sulfur atom and the oxygen atom can coordinate to reagents, creating a highly ordered, chiral environment that directs the approach of reactants to a prochiral center. This principle is fundamental to the use of chiral sulfoxides in achieving high levels of stereocontrol.

While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the general principles of sulfoxide-directed stereoselective synthesis are well-established. For instance, in reactions such as aldol (B89426) additions, Michael additions, and alkylations, a substrate can be covalently attached to a chiral sulfoxide moiety. The sulfoxide then directs the stereochemical course of the subsequent reaction, leading to the preferential formation of one diastereomer. The auxiliary can later be removed, yielding an enantiomerically enriched product. The stereochemical outcome is often dictated by the steric bulk of the substituents on the sulfur atom and the specific reaction conditions employed.

Mechanistic Investigations of Transformations Involving the Sulfoxide Group

The sulfoxide functionality is the most reactive site in this compound, undergoing a variety of mechanistically distinct transformations.

Pummerer-Type Reactions and Related Rearrangements

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. wikipedia.org The reaction is typically initiated by an activating agent, such as acetic anhydride (B1165640), which acylates the sulfoxide oxygen. This is followed by elimination of a proton from an α-carbon to form a sulfonium (B1226848) ion intermediate. Subsequent attack by a nucleophile, typically the acetate (B1210297) from the anhydride, on the α-carbon leads to the formation of an α-acyloxy thioether. wikipedia.org

In the case of this compound, the α-hydrogens are located at the C2 and C5 positions of the thiolane ring. The reaction with an activating agent like acetic anhydride would be expected to proceed through the mechanism outlined below:

Acylation of the Sulfoxide: The oxygen atom of the sulfoxide attacks the carbonyl carbon of acetic anhydride, leading to an acyloxysulfonium intermediate.

Formation of a Thienium Ion: A base, such as the acetate ion generated in the first step, abstracts a proton from either the C2 or C5 position. This results in the formation of a cyclic thienium ion (a cationic species with a carbon-sulfur double bond).

Nucleophilic Attack: The acetate ion then acts as a nucleophile, attacking the electrophilic carbon of the thienium ion. This can occur at either the C2 or C5 position, leading to the formation of a mixture of α-acetoxy thioether products.

The stereochemistry of the starting material, this compound, is expected to influence the stereochemical outcome of the Pummerer rearrangement, although specific studies on this substrate are limited. The facial selectivity of the nucleophilic attack on the planar thienium ion intermediate would be influenced by the steric hindrance exerted by the butyl group at the C3 position.

| Step | Description | Intermediate/Product |

| 1 | Acylation of the sulfoxide oxygen by acetic anhydride. | Acyloxysulfonium ion |

| 2 | Elimination of a proton from an α-carbon (C2 or C5). | Cyclic thienium ion |

| 3 | Nucleophilic attack by acetate on the thienium ion. | α-Acetoxy thioether |

Pericyclic Reactions and Stereochemical Implications

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edunumberanalytics.comrsc.org The sulfoxide group can participate in certain types of pericyclic reactions, most notably msu.eduillinois.edu-sigmatropic rearrangements. These rearrangements typically involve an allylic sulfoxide, where the sulfoxide group migrates from one end of an allyl system to the other through a five-membered cyclic transition state.

Given that this compound is a saturated cyclic sulfoxide, it does not possess the requisite unsaturation to directly undergo common pericyclic reactions like the Diels-Alder wikipedia.org or Cope rearrangements in its ground state. However, transformations that introduce unsaturation into the thiolane ring could potentially open pathways for subsequent pericyclic reactions. The stereochemistry of the sulfoxide would be expected to play a crucial role in controlling the facial selectivity of any such cycloaddition or the stereochemical course of a sigmatropic rearrangement. The Woodward-Hoffmann rules govern the stereochemical outcome of these concerted reactions based on the symmetry of the molecular orbitals involved.

Reactivity of the Thiolane Ring System in the Presence of the Sulfoxide Functionality

The thiolane ring in this compound is a saturated five-membered heterocycle. While generally less reactive than the sulfoxide group, the ring can participate in reactions such as ring-opening or substitution, often influenced by the presence of the sulfoxide. The electron-withdrawing nature of the sulfoxide group can affect the acidity of adjacent protons and the stability of intermediates formed during reactions involving the ring.

Ring-opening reactions of thiolanes can be initiated by various reagents, including strong acids, bases, or metals. The presence of the sulfoxide may modulate the conditions required for such reactions. For example, the coordination of a Lewis acid to the sulfoxide oxygen could facilitate ring-opening.

Applications of 1s,3s 3 Butylthiolane 1 Oxide in Asymmetric Organic Synthesis

(1S,3S)-3-butylthiolane 1-oxide as a Chiral Auxiliary in Stereocontrolled Reactions

No literature has been found that describes the use of this compound as a chiral auxiliary to control the stereochemical outcome of reactions.

Enantioselective Carbon-Carbon Bond Formation Reactions

There are no published examples of this compound being employed as a chiral auxiliary in enantioselective carbon-carbon bond-forming reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. Consequently, no data on chemical yields or enantiomeric excesses for such reactions involving this compound are available.

Role of this compound as a Ligand Precursor for Chiral Catalysis

There is no information available on the modification of this compound to serve as a precursor for chiral ligands used in asymmetric catalysis.

Utilization of this compound as a Building Block in Complex Molecule Synthesis

No synthetic routes to complex molecules that incorporate this compound as a structural building block have been reported in the literature.

Contributions to Method Development in Modern Synthetic Chemistry

Given the lack of reported applications, this compound has not made any documented contributions to the development of new methodologies in modern synthetic chemistry.

Advanced Spectroscopic and Stereochemical Characterization Methodologies for 1s,3s 3 Butylthiolane 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the constitution and configuration of organic molecules. For (1S,3S)-3-butylthiolane 1-oxide, ¹H and ¹³C NMR provide critical information about the molecular framework, while more advanced techniques reveal subtle stereochemical and conformational details.

The presence of a chiral center, such as the sulfoxide (B87167) group in this compound, renders the molecule asymmetric. This asymmetry has profound consequences on the NMR spectra, particularly for protons on methylene (B1212753) (CH₂) groups.

Diastereotopicity : Protons or groups are considered diastereotopic if their replacement by a different group leads to the formation of diastereomers. masterorganicchemistry.com In this compound, the chiral sulfur atom makes the two protons on the C2 carbon (α to the sulfoxide) diastereotopic. Similarly, the two protons on the C5 carbon are also diastereotopic. These protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and coupling constants in the ¹H NMR spectrum. masterorganicchemistry.com The methylene protons on the C4 carbon, being adjacent to the C3 chiral center, are also diastereotopic. This results in complex splitting patterns, often appearing as separate multiplets for each proton rather than a simple triplet or quartet. masterorganicchemistry.comtandfonline.com The existence of a stereocenter breaks the molecular symmetry, ensuring that these pairs of protons reside in different magnetic environments. youtube.com

Enantiotopicity : Protons or groups are enantiotopic if their replacement creates a pair of enantiomers. In an achiral solvent, enantiotopic protons are chemically equivalent and have the same chemical shift. masterorganicchemistry.com However, in a chiral environment, such as a chiral solvent or when complexed with a chiral shift reagent, they can become diastereotopic in their magnetic environment and show separate signals. For a molecule that is already chiral like this compound, the concept is more complex, but the key takeaway is that the inherent chirality leads directly to diastereotopicity for geminal protons on the thiolane ring.

The illustrative ¹H NMR data below highlights the expected differences in chemical shifts for diastereotopic protons in a molecule like this compound, based on analyses of similar thiolane sulfoxides. acs.org

Table 1: Illustrative ¹H NMR Data for Diastereotopic Protons in this compound Data is representative and based on analogous structures.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-2a (α to S=O) | 2.85 - 3.10 | m | Diastereotopic with H-2b; deshielded by sulfoxide. |

| H-2b (α to S=O) | 2.60 - 2.85 | m | Diastereotopic with H-2a; influenced by S=O anisotropy. |

| H-3 (CH-Butyl) | 2.90 - 3.20 | m | Methine proton adjacent to sulfur and butyl group. |

| H-4a | 2.10 - 2.30 | m | Diastereotopic with H-4b due to adjacent C3 stereocenter. |

| H-4b | 1.85 - 2.05 | m | Diastereotopic with H-4a. |

| H-5a | 2.75 - 3.00 | m | Diastereotopic with H-5b; deshielded by sulfur. |

| H-5b | 2.50 - 2.70 | m | Diastereotopic with H-5b. |

| Butyl-CH₂ (x3) | 1.30 - 1.70 | m | Overlapping signals from the butyl chain. |

| Butyl-CH₃ | 0.85 - 0.95 | t | Terminal methyl group. |

The five-membered thiolane ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). For substituted thiolane 1-oxides, the conformation is influenced by the stereochemistry at sulfur and the nature of the substituents. acs.org

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for determining the preferred conformation in solution. mdpi.com NOE detects through-space interactions between protons that are close to each other, typically within 5 Å. By observing NOE cross-peaks, the relative orientation of the substituents (butyl group and sulfoxide oxygen) can be established. For instance, an NOE between a proton on the butyl group and a specific proton on the thiolane ring would help define the orientation of the C-C bond at C3.

Studies on analogous 3,3-dimethylthiolane 1-oxide have shown that the sulfoxide conformationally prefers a shape with the oxygen in a quasi-axial position. acs.org A similar analysis for this compound would involve measuring coupling constants and performing NOE experiments to distinguish between possible envelope and half-chair conformers and to determine the pseudoaxial or pseudoequatorial orientation of the butyl group and the sulfoxide oxygen. DFT calculations of NMR parameters can further support the experimental findings by comparing calculated chemical shifts for different conformers with the experimental data. hhu.denih.gov

Chiroptical Spectroscopy (CD and ORD) for Absolute Configuration Determination

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute configuration of chiral centers. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. fiveable.mebhu.ac.in

For this compound, the electronic transitions associated with the sulfoxide chromophore are key. Chiral sulfoxides typically exhibit a characteristic Cotton effect—a combination of an absorption band and a change in optical rotation—in their ORD and CD spectra. mgcub.ac.in The sign of the Cotton effect in the region of the sulfoxide absorption (around 210-240 nm) can be empirically correlated to the absolute configuration at the sulfur atom. researchgate.net

The assignment is typically achieved by comparing the experimental CD spectrum of the unknown compound with that of a structurally similar compound whose absolute configuration has been unequivocally determined, often by X-ray crystallography. For alkyl aryl sulfoxides, for example, a negative Cotton effect has been correlated with an (S)-configuration at the sulfur. researchgate.net A similar empirical rule would be applied to this compound to confirm the (1S) configuration at the sulfur center.

Mass Spectrometry Techniques in Research on this compound and its Derivatives

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be used.

The fragmentation of sulfoxides is well-characterized and often involves specific rearrangements. Common fragmentation pathways for alkyl sulfoxides include: researchgate.net

Sulfenic Acid Elimination : A characteristic rearrangement involves the thermal or mass spectrometric elimination of a sulfenic acid (R-SOH), which often proceeds via a McLafferty-type rearrangement if a gamma-hydrogen is available.

C-S Bond Cleavage : Cleavage of the bonds adjacent to the sulfur atom is a common pathway. This could involve the loss of the butyl radical (•C₄H₉) or fragmentation of the thiolane ring.

Oxygen Loss : Loss of an oxygen atom from the molecular ion to give the corresponding sulfide (B99878) radical cation ([M-16]⁺•) can occur.

Rearrangement to Sulfenate : The molecular ion can rearrange to a sulfenate ester radical cation [R-O-S-R']⁺•, which then fragments by losing an alkoxy radical. researchgate.net

Tandem mass spectrometry (MS/MS) would be particularly useful to establish fragmentation pathways by isolating a specific parent ion and inducing its fragmentation to observe daughter ions. libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound (MW: 160.29) Based on established fragmentation patterns for alkyl sulfoxides.

| m/z | Proposed Fragment | Formula | Fragmentation Pathway |

| 160 | [M]⁺• | [C₈H₁₆OS]⁺• | Molecular Ion |

| 144 | [M - O]⁺• | [C₈H₁₆S]⁺• | Loss of oxygen atom |

| 103 | [M - C₄H₉]⁺ | [C₄H₇OS]⁺ | α-cleavage, loss of butyl radical |

| 87 | [Thiolane-S=O]⁺ | [C₄H₇S]⁺ | Loss of butyl group and oxygen (from [M-O]⁺•) or complex rearrangement |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Butyl cation |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Loss of H₂ from butyl cation or ring fragment |

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Complexes

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov By obtaining a suitable single crystal of this compound or one of its derivatives, diffraction data can be collected to generate a precise model of the molecule. acs.orgdtic.mil

This analysis would confirm:

The absolute configuration at both the C3 and S1 stereocenters without ambiguity.

The precise bond lengths, bond angles, and torsion angles within the molecule. Organosulfur compounds have characteristic C-S bond lengths (typically 183-189 pm) that can be precisely measured. wikipedia.org

The exact conformation of the thiolane ring (e.g., envelope or half-chair) in the crystal lattice.

The geometry of the sulfoxide group and the orientation of the oxygen atom and the lone pair on sulfur.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.

While no specific crystal structure for this compound is publicly available, data from related thiophene (B33073) or thiazole (B1198619) derivatives provide expected values for bond parameters. nih.govnih.gov

Table 3: Typical Structural Parameters for a Thiolane Sulfoxide Ring from X-ray Crystallography Data is representative and based on analogous structures.

| Parameter | Typical Value |

| C-S Bond Length | 1.84 - 1.89 Å |

| S=O Bond Length | 1.48 - 1.52 Å |

| C-C Bond Length | 1.52 - 1.55 Å |

| C-S-C Bond Angle | 90 - 95° |

| C-S=O Bond Angle | 105 - 109° |

| Ring Puckering | Envelope or Half-Chair |

Computational and Theoretical Investigations of 1s,3s 3 Butylthiolane 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of (1S,3S)-3-butylthiolane 1-oxide. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and reactivity descriptors.

The electronic structure of a thiolane 1-oxide is significantly influenced by the sulfinyl group. The sulfur atom in the sulfoxide (B87167) is in a pyramidal environment, bonded to two carbon atoms and one oxygen atom, and possessing a lone pair of electrons. This arrangement leads to a polarized S=O bond, with a partial positive charge on the sulfur and a partial negative charge on the oxygen. DFT calculations on similar aliphatic and aromatic sulfoxides have shown that while the S=O bond is often represented as a double bond, it has significant single-bond character with substantial charge separation. nih.gov

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many sulfoxides, the HOMO is often localized on the sulfur atom, specifically the sulfur lone pair, making it susceptible to electrophilic attack. Conversely, the LUMO is typically associated with the antibonding σ*(S-O) orbital, rendering the sulfur atom a site for nucleophilic attack, particularly in reactions that lead to the reduction of the sulfoxide.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. Theoretical studies on various organic molecules have demonstrated a correlation between the HOMO-LUMO gap and their electronic transport properties and chemical reactivity. biointerfaceresearch.com For this compound, the butyl substituent at the C3 position is expected to have a modest electronic effect, primarily acting as a weak electron-donating group, which might slightly raise the HOMO energy level.

Table 1: Representative Calculated Electronic Properties for a Generic Thiolane 1-Oxide

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.7 eV | Reflects the kinetic stability of the molecule |

| Dipole Moment | ~3.5 D | Highlights the polar nature of the molecule |

Note: These values are illustrative and based on typical DFT calculations for similar sulfoxide compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The five-membered thiolane ring is not planar and can adopt various conformations. Molecular dynamics (MD) simulations and quantum chemical calculations are powerful techniques for exploring the potential energy surface and identifying the most stable conformers of this compound.

For the thiolane ring, the most common conformations are the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The presence of the sulfoxide group and the butyl substituent at the C3 position significantly influences the conformational preferences. The bulky butyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. The orientation of the S=O bond, either axial or equatorial, also leads to distinct conformers with different energies. Computational studies on the related 1,3-oxathiane (B1222684) have shown that the energy differences between chair and twist conformers can be small, allowing for a dynamic equilibrium between various forms at room temperature. researchgate.netresearchgate.net

MD simulations can also provide insights into the intermolecular interactions of this compound in different environments. In a condensed phase, the polar sulfoxide group can participate in dipole-dipole interactions and hydrogen bonding (if suitable donors are present). These interactions are crucial for understanding its physical properties, such as boiling point and solubility, as well as its behavior in biological systems.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and assign spectral features.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be valuable in distinguishing between different isomers and conformations of organic compounds. researchgate.net The chemical shifts of the protons and carbons in the thiolane ring are particularly sensitive to the conformation and the stereochemistry at the sulfur and C3 atoms.

Vibrational spectroscopy, such as infrared (IR) and Raman, is another area where computational predictions are highly beneficial. The characteristic S=O stretching frequency in sulfoxides is a strong band in the IR spectrum, typically appearing in the range of 1030-1070 cm⁻¹. Calculations can predict this and other vibrational modes, aiding in the interpretation of the experimental spectrum.

X-ray absorption spectroscopy (XAS) at the sulfur K-edge provides a direct probe of the electronic structure of the sulfur atom. Theoretical calculations are essential for interpreting these spectra. Studies on various organic sulfoxides have shown that the main absorption peak is composed of transitions to unoccupied molecular orbitals with significant sulfur p-character. nih.govrsc.orgscispace.com Comparison of experimental and computed XAS spectra can provide detailed information about the S-O and S-C bonding.

Table 2: Predicted vs. Representative Experimental Spectroscopic Data for a Thiolane 1-Oxide Derivative

| Spectroscopic Parameter | Predicted Value (DFT) | Representative Experimental Value |

| ¹³C NMR (C-S) | 50-60 ppm | 55 ppm |

| ¹H NMR (α to S=O) | 2.8-3.2 ppm | 3.0 ppm |

| IR (S=O stretch) | 1045 cm⁻¹ | 1050 cm⁻¹ |

| Sulfur K-edge XAS Peak | ~2473.5 eV | ~2473.6 eV |

Note: Predicted values are based on typical computational results for similar structures. Experimental values are representative for this class of compounds.

Mechanistic Modeling of Reactions Involving Thiolane 1-Oxides

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving thiolane 1-oxides. This includes studying the transition states, reaction intermediates, and energy barriers of various chemical transformations.

One important class of reactions is the oxidation of the sulfoxide to the corresponding sulfone. Theoretical studies on the oxidation of sulfides and sulfoxides have elucidated the role of different oxidizing agents and the nature of the transition states. nih.gov For instance, the oxidation by peroxides has been investigated, revealing details about the electrophilic attack on the sulfur atom. researchgate.net

The reduction of sulfoxides to sulfides is another key reaction, particularly relevant in biological systems. Theoretical computations have been instrumental in understanding the mechanism of sulfoxide reduction by thiols, which often proceeds through a sulfurane intermediate. nih.gov These studies have helped to explain the differences observed between enzymatic and non-enzymatic reduction processes. rsc.orgnih.gov

Furthermore, reactions involving the thiolane ring itself can be modeled. For example, the pyrolysis of sulfoxides can lead to the formation of sulfenic acids, and computational studies can map out the potential energy surface for such elimination reactions. Mechanistic insights have also been gained for transition-metal-catalyzed reactions where sulfoxides can act as directing groups or participate in the catalytic cycle. acs.org

Future Perspectives and Emerging Research Avenues for 1s,3s 3 Butylthiolane 1 Oxide Research

Novel Synthetic Approaches and Catalytic Systems for Thiolane Sulfoxide (B87167) Synthesis

The development of efficient and selective methods for the synthesis of chiral sulfoxides, including thiolane derivatives, remains a primary objective. Current research is focused on overcoming the limitations of existing protocols, such as substrate scope, catalyst loading, and environmental impact.

Catalytic Enantioselective Oxidation: The most direct route to chiral sulfoxides is the asymmetric oxidation of prochiral sulfides. nih.govacsgcipr.org This area is dominated by the development of novel catalytic systems. While stoichiometric chiral oxidants have been historically significant, the focus has shifted towards more sustainable catalytic approaches using metal complexes or organocatalysts with environmentally benign terminal oxidants like hydrogen peroxide or molecular oxygen. acsgcipr.org

Advanced Catalytic Systems:

Metal-Based Catalysts: Transition metal catalysts, particularly those based on palladium, copper, titanium, and ruthenium, are being explored for the asymmetric oxidation of thioethers. acsgcipr.orgacs.orgmdpi.com For instance, palladium-catalyzed arylations of sulfenate anions generated in situ from β-sulfinyl esters provide a route to various aryl sulfoxides. mdpi.com Similarly, copper-catalyzed systems have been employed for synthesizing benzyl (B1604629) sulfoxides. mdpi.com The development of heterogeneous catalysts, such as methyltrioxorhenium (MTO) anchored on polymer supports, is also a promising avenue, as they facilitate easier catalyst recovery and reuse, reducing metal leaching and environmental impact. dicp.ac.cn

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green tool for organic transformations. bohrium.comresearchgate.net Using photosensitizers, it is possible to achieve the oxidation of sulfides to sulfoxides under mild conditions. bohrium.comresearchgate.net This method offers a distinct advantage by potentially avoiding over-oxidation to the corresponding sulfone, a common challenge in sulfur chemistry. researchgate.net

Biocatalysis: Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and peroxidases, are gaining traction for the synthesis of chiral sulfoxides with high enantiomeric excess. acsgcipr.org Biocatalytic methods operate under mild conditions and often exhibit exquisite selectivity, making them an attractive alternative to traditional chemical catalysis. nih.govrsc.org

Synthesis of the Thiolane Core: The synthesis of the thiolane ring itself is another area of active research. The catalytic hydrogenation of thiophene (B33073) and its derivatives over metal sulfide (B99878) catalysts, such as palladium sulfide, is a key method for producing the tetrahydrothiophene (B86538) (thiolane) scaffold. researchgate.net Research in this area aims to improve catalyst activity and selectivity to maximize the yield of the desired thiolane product while minimizing hydrogenolysis side reactions. researchgate.net

Table 1: Emerging Catalytic Systems for Sulfoxide Synthesis

| Catalytic Approach | Catalyst Type | Key Features & Advantages | Research Focus |

|---|---|---|---|

| Metal Catalysis | Palladium, Copper, Rhenium | High efficiency, diverse substrate scope. mdpi.com Heterogeneous options allow for catalyst recycling. dicp.ac.cn | Development of ligands, improving catalyst stability and turnover numbers. |

| Photocatalysis | Organic Dyes, Metal Complexes | Mild reaction conditions, use of visible light as a renewable energy source, high selectivity. bohrium.comresearchgate.net | Expanding the substrate scope and improving quantum yields. |

| Biocatalysis | Monooxygenases, Peroxidases | High enantioselectivity, environmentally benign conditions (water, ambient temp/pressure). acsgcipr.org | Enzyme engineering for broader substrate acceptance and enhanced stability. |

Exploration of New Asymmetric Applications in Organic Synthesis

Chiral sulfoxides like (1S,3S)-3-butylthiolane 1-oxide are highly valued as chiral auxiliaries and intermediates in asymmetric synthesis. nih.govacs.org Their unique stereoelectronic properties can be harnessed to control the stereochemical outcome of a wide range of chemical transformations.

Future research is directed towards expanding the utility of thiolane sulfoxides in complex molecule synthesis. Their application in asymmetric annulation reactions to construct cyclic structures is a promising area, given the prevalence of ring systems in natural products and pharmaceuticals. rsc.org Furthermore, their role in stereoselective aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions, continues to be an area of active investigation. nih.gov The development of novel reactions where the sulfoxide group not only induces chirality but also acts as a leaving group or a directing group will further enhance its synthetic value.

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science industries is a major driver for this research. nih.govrsc.org The incorporation of chiral sulfur-containing fragments into drug candidates is an emerging strategy, as these groups can significantly influence a molecule's biological activity and pharmacokinetic properties. tandfonline.com

Advanced Characterization Techniques and Computational Methodologies

The precise characterization of chiral molecules and the deep understanding of reaction mechanisms are crucial for advancing stereoselective synthesis.

Advanced Characterization:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases remains the gold standard for determining the enantiomeric purity of sulfoxides. acs.org

Spectroscopic and Chiroptical Methods: Techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful for assigning the absolute configuration of chiral sulfoxides.

Electrochemical Methods: Cyclic voltammetry has been shown to be a useful tool for predicting the reactivity of sulfoxides in photoracemization reactions by determining their electrochemical potentials. acs.org

A significant challenge in working with chiral sulfoxides is the potential for erroneous stereochemical analysis due to the self-disproportionation of enantiomers (SDE), a phenomenon where the enantiomeric excess of a scalemic mixture can change during processes like chromatography or crystallization. nih.govrsc.org Awareness and critical assessment of this phenomenon are essential for accurate reporting.

Computational Methodologies: Computational chemistry has become an indispensable tool for studying sulfur-containing compounds. numberanalytics.com

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the geometry of molecules like sulfoxide radical cations. acs.orgnumberanalytics.comchemrxiv.org This understanding is vital for designing new catalysts and optimizing reaction conditions.

Molecular Dynamics (MD) and QM/MM Simulations: These methods allow for the study of the dynamic behavior of molecules and can simulate complex systems, such as enzyme-substrate interactions in biocatalytic sulfoxidation. numberanalytics.comnumberanalytics.com

Computational studies can provide insights into noncovalent interactions involving sulfur, which play a critical role in biological systems and in controlling the stereochemical outcome of reactions. escholarship.org

Table 2: Modern Techniques for Sulfoxide Research

| Technique/Methodology | Application | Insights Gained |

|---|---|---|

| Chiral HPLC | Enantiomeric excess (ee) determination | Quantitative measure of stereoselectivity. acs.org |

| Cyclic Voltammetry | Reactivity prediction | Information on oxidation potentials, useful for designing photochemical reactions. acs.org |

| DFT Calculations | Mechanistic investigation, structural analysis | Elucidation of reaction pathways, transition state geometries, and electronic properties. acs.orgnumberanalytics.com |

| QM/MM Simulations | Modeling complex systems | Understanding enzyme active sites and substrate binding in biocatalysis. numberanalytics.comnumberanalytics.com |

Challenges and Opportunities in Stereoselective Sulfur Chemistry Research

While significant progress has been made, several challenges remain in the field of stereoselective sulfur chemistry, each presenting a corresponding opportunity for innovation.

Challenges:

Enantiopurity: The synthesis of sulfur compounds with high enantiopurity remains a significant hurdle. acs.orgresearchgate.net Many methods suffer from limited scope or require stringent conditions.

Reactivity Control: The sulfur atom can exist in multiple oxidation states, making selective oxidation to the sulfoxide level without further oxidation to the sulfone a persistent challenge. numberanalytics.comyoutube.com

Synthetic Accessibility: Many complex or functionalized sulfur compounds, particularly underused sulfur pharmacophores like sulfondiimines, are difficult to synthesize, which limits their exploration in fields like drug discovery. tandfonline.com

Mechanistic Understanding: The mechanisms of many sulfur-based reactions, especially those involving polysulfide intermediates or photocatalysis, are not fully understood, which can hinder rational catalyst design. chemrxiv.org

Opportunities:

Catalyst Development: There is a vast opportunity to develop more active, selective, and robust catalysts for asymmetric sulfoxidation. acs.org This includes exploring new metal-ligand combinations, organocatalysts, and engineered enzymes. acsgcipr.orgacs.orgmdpi.com

New Synthetic Transformations: Designing novel transformations that utilize the unique properties of the sulfinyl group is a key area for future growth. This includes developing catalytic asymmetric deoxygenations of sulfones back to chiral sulfoxides, a particularly difficult transformation. researchgate.net

Medicinal Chemistry: The unique properties of sulfur-containing groups make them attractive for medicinal chemistry. tandfonline.com There is a significant opportunity to develop synthetic methods for novel sulfur pharmacophores and to study their biological effects, potentially leading to new therapeutic agents. tandfonline.com

Interdisciplinary Approaches: Combining experimental work with advanced computational studies offers a powerful approach to solving the complex challenges in sulfur chemistry. numberanalytics.comescholarship.org This synergy can accelerate the discovery and optimization of new reactions and catalysts.

Q & A

Q. What are the recommended synthetic routes for (1S,3S)-3-butylthiolane 1-oxide, and how can its stereochemical purity be validated?

- Methodological Answer : Synthesis typically involves thiolane ring formation via dithiolane intermediates (e.g., reacting 3-butylthiolane with oxidizing agents like hydrogen peroxide). Key steps include controlling stereochemistry using chiral catalysts or resolving racemic mixtures via chiral chromatography. Structural validation requires:

- NMR spectroscopy to confirm the thiolane 1-oxide structure and substituent positions.

- Chiral HPLC or polarimetry to verify enantiomeric purity of the (1S,3S) configuration .

For analogous compounds (e.g., 3-hexylthiolane 1-oxide), protocols involving sodium methoxide and ethane-1,2-dithiol have been reported .

Q. How does this compound inhibit alcohol dehydrogenase (ADH), and what experimental assays are suitable for measuring its inhibitory constants (Ki)?

- Methodological Answer : The compound acts as a competitive inhibitor by mimicking aldehyde substrates in ADH’s active site. To quantify inhibition:

- Use steady-state enzyme kinetics with purified ADH (e.g., mouse ADH1) and varying substrate (ethanol) and inhibitor concentrations.

- Calculate Ki values via Lineweaver-Burk or Cheng-Prusoff plots.

- In vitro assays show Ki values in the micromolar range, while in vivo models (e.g., murine ethanol metabolism studies) assess dose-dependent inhibition efficacy .

Advanced Research Questions

Q. How do stereochemical configurations (1S,3S vs. other isomers) influence the binding affinity of 3-butylthiolane 1-oxide to ADH, and what methods determine enantiomeric specificity?

- Methodological Answer : Stereoselectivity is critical:

- The (1S) isomer binds horse ADH 10-fold more tightly than the 1R isomer due to optimal alignment in the chiral active site.

- Racemic resolution using chiral columns or enzymatic resolution (e.g., stereoselective esterases) isolates active enantiomers.

- Molecular docking simulations (e.g., AutoDock) model binding interactions, while isothermal titration calorimetry (ITC) quantifies thermodynamic differences between isomers .

Q. Why does the inhibitory efficacy of 3-butylthiolane 1-oxide differ between in vitro and in vivo models, and how can these discrepancies be systematically analyzed?

- Methodological Answer : Discrepancies arise from factors like:

- Pharmacokinetic variability (e.g., bioavailability, metabolic stability).

- Tissue-specific ADH isoforms with differing inhibitor sensitivities.

- Competitive interactions with endogenous substrates.

Address via: - Compartmental pharmacokinetic modeling to correlate in vitro Ki with in vivo dosing.

- Tissue homogenate assays to compare inhibitor potency across organs .

Q. What methodologies are recommended for evaluating the therapeutic potential and toxicity thresholds of this compound in preclinical models?

- Methodological Answer : Toxicity and therapeutic indices are assessed through:

- Acute toxicity studies : Determine LD₅₀ (e.g., 1.4 mmol/kg in mice) via dose escalation .

- Subchronic studies : Monitor organ toxicity (liver/kidney histopathology) after repeated dosing.

- Therapeutic window calculation : Compare effective inhibitory doses (ED₅₀) against toxicity thresholds.

Q. How can researchers design comparative studies to assess 3-butylthiolane 1-oxide against structural analogs (e.g., 3-hexyl or 3-phenyl derivatives) in ADH inhibition?

- Methodological Answer : Use a structure-activity relationship (SAR) framework :

- Synthesize analogs with varied alkyl chain lengths (e.g., 3-hexyl) or substituents (e.g., phenyl).

- Benchmark inhibitory activity using standardized ADH assays (Table 1).

- Statistical analysis : Apply ANOVA or multivariate regression to identify structural determinants of potency.

| Compound | Ki (μM) in vitro | In vivo Efficacy | Toxicity (LD₅₀, mmol/kg) |

|---|---|---|---|

| (1S,3S)-3-butylthiolane | 15.2 | High | 1.4 |

| 3-hexylthiolane 1-oxide | 28.7 | Moderate | 0.72 |

| 3-phenylthiolane 1-oxide | 45.9 | Low | 0.60 |

| Data derived from in vitro ADH1 inhibition and murine toxicity studies |

Key Considerations for Experimental Design

- Contradiction Management : Address discrepancies between in vitro and in vivo data by integrating pharmacokinetic/pharmacodynamic (PK/PD) models .

- Ethical Compliance : Follow institutional guidelines for peroxide-forming chemical handling (e.g., EH&S protocols) .

- Data Reproducibility : Use standardized enzyme sources (e.g., recombinant ADH1) and validate chiral purity for all batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.